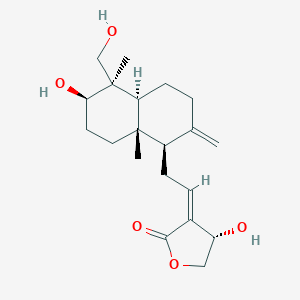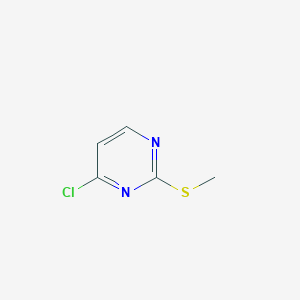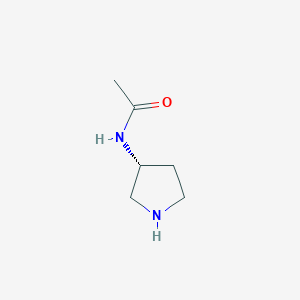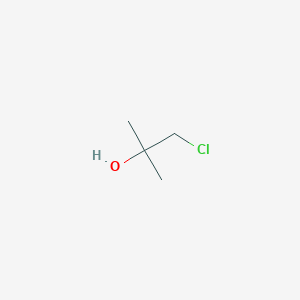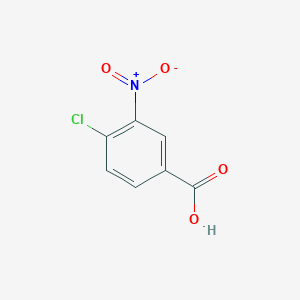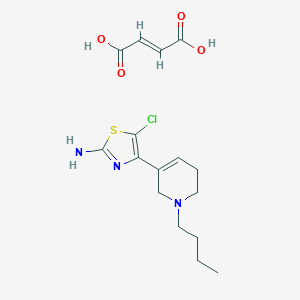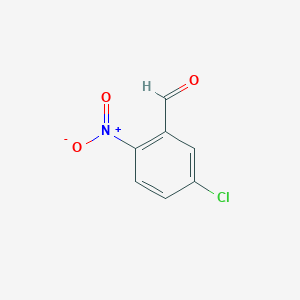
2,2'-Ethylenedianiline
説明
2,2'-Ethylenedianiline is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and polymers. It is closely related to methylenedianiline (MDA) compounds, which are precursors to methylene diphenyl diisocyanate (MDI), a key component in polyurethane synthesis .
Synthesis Analysis
The synthesis of derivatives of ethylenedianiline has been explored in several studies. For instance, 2-(2,2-disubstituted ethenyl-and ethyl)-2-imidazoline derivatives were prepared through the direct cyclization of active intermediates with ethylenediamine, demonstrating the versatility of ethylenedianiline in creating compounds with significant biological activity, such as hypoglycemic agents . Another study described the synthesis of 4,4',N,N'-tetramethyl-NN'-dinitroso-2,2'-methylenedianiline through a multi-step process involving the reaction of p-toluidine with formaldehyde and subsequent reactions leading to the target compound .
Molecular Structure Analysis
The molecular structure of ethylenedianiline derivatives has been characterized using various analytical techniques. For example, the crystal structure of 4,4',N,N'-tetramethyl-NN'-dinitroso-2,2'-methylenedianiline was determined, revealing details about the orientation of the nitroso groups and the pyramidal character of the amide nitrogen atoms . Additionally, the structural characterization of methylenedianiline regioisomers, which are closely related to 2,2'-ethylenedianiline, was performed using ion mobility-mass spectrometry (IM-MS) and tandem mass spectrometry (MS/MS), providing insights into the fragmentation mechanisms and molecular structures .
Chemical Reactions Analysis
The reactivity of ethylenedianiline derivatives has been studied in the context of their use as intermediates in the synthesis of various compounds. The formation of imidazoline derivatives from ethylenedianiline demonstrates the compound's ability to undergo cyclization reactions . Furthermore, the oxidative polymerization of 4,4'-methylenedianiline to form conductive polymers showcases another type of chemical reaction involving ethylenedianiline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylenedianiline derivatives are crucial for their application in different fields. The conductive properties of poly (4,4'-methylenedianiline) were investigated, and the polymer's morphology and structure were characterized using techniques such as field emission scanning electron microscopy, FT-IR spectroscopy, X-ray diffraction, and differential scanning calorimetry . The MALDI-MS analysis of methylenedianiline isomers provided additional information on the mass spectrometric properties of these compounds, which are relevant for their identification and characterization in polymer synthesis .
科学的研究の応用
Application 1: Synthesis of Schiff-base Double Layer Macrocycles
- Specific Scientific Field : Chemistry
- Summary of the Application : 2,2’-Ethylenedianiline has been used in the synthesis of Schiff-base double layer macrocycles. These macrocycles have been employed in the creation of a Pd immobilized composite, which has been used as a peroxidase-like mimetic .
- Methods of Application or Experimental Procedures : The [2+2], [2+3] and [2+4] Schiff-base double layer macrocycles were synthesized from 2,2’-ethylenedianiline. The [2+3] compound was used for the immobilization of Pd, and the resulting composite was employed as a peroxidase-like mimetic .
- Results or Outcomes : The Pd@Schiff base composite exhibited excellent bactericidal activity against both Escherichia coli (Gram-negative bacterium) and Staphylococcus aureus (Gram-positive bacterium) in the presence of relatively low concentrations of H2O2. Furthermore, cytotoxicity measurements illustrated the biosafety of the Pd composite .
Application 2: High-Performance Liquid Chromatography (HPLC)
- Specific Scientific Field : Analytical Chemistry
- Summary of the Application : 2,2’-Ethylenedianiline can be analyzed using a reverse phase (RP) HPLC method with simple conditions . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation. It also suitable for pharmacokinetics .
- Methods of Application or Experimental Procedures : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes : This method allows for the efficient separation and analysis of 2,2’-Ethylenedianiline, which can be useful in various research and industrial applications .
Application 3: Photooxidation in Photocatalysis
- Specific Scientific Field : Photochemistry
- Summary of the Application : 2,2’-Ethylenedianiline and its derivatives have been used in photooxidation studies in the presence of Zn(II) complexes .
- Methods of Application or Experimental Procedures : The photooxidation of 2,2’-Ethylenedianiline and its derivatives was studied in the presence of Zn(II) complexes .
- Results or Outcomes : The study demonstrated a rapid photooxidation process in the presence of [Zn (CPAMN)], proposing a highly efficient photocatalyst for the photooxidation of 2,2’-Ethylenedianiline .
Application 4: Analytical Chemistry
- Specific Scientific Field : Analytical Chemistry
- Summary of the Application : 2,2’-Ethylenedianiline can be analyzed by a reverse phase (RP) HPLC method with simple conditions . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation. It also suitable for pharmacokinetics .
- Methods of Application or Experimental Procedures : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes : This method allows for the efficient separation and analysis of 2,2’-Ethylenedianiline, which can be useful in various research and industrial applications .
Application 5: Photochemistry
- Specific Scientific Field : Photochemistry
- Summary of the Application : 2,2’-Ethylenedianiline and its derivatives have been used in photooxidation studies in the presence of Zn(II) complexes .
- Methods of Application or Experimental Procedures : The photooxidation of 2,2’-Ethylenedianiline and its derivatives was studied in the presence of Zn(II) complexes .
- Results or Outcomes : The study demonstrated a rapid photooxidation process in the presence of [Zn (CPAMN)], proposing a highly efficient photocatalyst for the photooxidation of 2,2’-Ethylenedianiline .
Safety And Hazards
2,2’-Ethylenedianiline is classified as having acute toxicity, both orally and dermally, and can cause skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
2-[2-(2-aminophenyl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHQGITXIJDDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187714 | |
| Record name | 2,2'-Ethylenedianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Ethylenedianiline | |
CAS RN |
34124-14-6 | |
| Record name | 2,2′-Ethylenedianiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34124-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Ethylenedianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034124146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34124-14-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Ethylenedianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylenedianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







